Tyrosinase Inhibition Potency: IC50 Comparison of 4,4'-Dihydroxybiphenyl
In a comparative study on melanogenesis, 4,4'-dihydroxybiphenyl (44'-BP) demonstrated potent tyrosinase inhibition with an IC50 of 1.91 μM in a cell-free mushroom tyrosinase assay [1]. This activity is stronger than many common cosmetic whitening agents; for reference, kojic acid, a widely used standard, typically exhibits IC50 values in the range of 10–50 μM under similar assay conditions.
| Evidence Dimension | Tyrosinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.91 μM |
| Comparator Or Baseline | Kojic acid (standard cosmetic tyrosinase inhibitor) |
| Quantified Difference | Approximately 5- to 25-fold more potent than kojic acid (typical IC50 ~10–50 μM) |
| Conditions | Mushroom tyrosinase enzyme assay, in vitro cell-free system |
Why This Matters
For cosmetic formulators seeking high-potency depigmenting actives, this quantified inhibition strength provides a clear efficacy benchmark for selection over weaker alternatives.
- [1] Kim YJ, et al. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. Biol Pharm Bull. 2005;28(2):323-7. doi:10.1248/bpb.28.323. View Source
